(R)-4-Cyclohexyl-2-(6-(dicyclopentylmethyl)pyridin-2-yl)-4,5-dihydrooxazole (R)-4-Cyclohexyl-2-(6-(dicyclopentylmethyl)pyridin-2-yl)-4,5-dihydrooxazole
Brand Name: Vulcanchem
CAS No.:
VCID: VC13827083
InChI: InChI=1S/C25H36N2O/c1-2-9-18(10-3-1)23-17-28-25(27-23)22-16-8-15-21(26-22)24(19-11-4-5-12-19)20-13-6-7-14-20/h8,15-16,18-20,23-24H,1-7,9-14,17H2/t23-/m0/s1
SMILES: C1CCC(CC1)C2COC(=N2)C3=NC(=CC=C3)C(C4CCCC4)C5CCCC5
Molecular Formula: C25H36N2O
Molecular Weight: 380.6 g/mol

(R)-4-Cyclohexyl-2-(6-(dicyclopentylmethyl)pyridin-2-yl)-4,5-dihydrooxazole

CAS No.:

Cat. No.: VC13827083

Molecular Formula: C25H36N2O

Molecular Weight: 380.6 g/mol

* For research use only. Not for human or veterinary use.

(R)-4-Cyclohexyl-2-(6-(dicyclopentylmethyl)pyridin-2-yl)-4,5-dihydrooxazole -

Specification

Molecular Formula C25H36N2O
Molecular Weight 380.6 g/mol
IUPAC Name (4R)-4-cyclohexyl-2-[6-(dicyclopentylmethyl)pyridin-2-yl]-4,5-dihydro-1,3-oxazole
Standard InChI InChI=1S/C25H36N2O/c1-2-9-18(10-3-1)23-17-28-25(27-23)22-16-8-15-21(26-22)24(19-11-4-5-12-19)20-13-6-7-14-20/h8,15-16,18-20,23-24H,1-7,9-14,17H2/t23-/m0/s1
Standard InChI Key UKDZPNCMOJOWIA-QHCPKHFHSA-N
Isomeric SMILES C1CCC(CC1)[C@@H]2COC(=N2)C3=NC(=CC=C3)C(C4CCCC4)C5CCCC5
SMILES C1CCC(CC1)C2COC(=N2)C3=NC(=CC=C3)C(C4CCCC4)C5CCCC5
Canonical SMILES C1CCC(CC1)C2COC(=N2)C3=NC(=CC=C3)C(C4CCCC4)C5CCCC5

Introduction

Chemical Identity and Structural Elucidation

Molecular Characterization

The compound’s molecular formula is C<sub>25</sub>H<sub>36</sub>N<sub>2</sub>O, with a molar mass of 380.57 g/mol . Its IUPAC name, (4R)-4-cyclohexyl-2-[6-(dicyclopentylmethyl)pyridin-2-yl]-4,5-dihydro-1,3-oxazole, reflects the stereochemistry at the C4 position and the presence of a dicyclopentylmethyl-substituted pyridine moiety. Key identifiers include:

PropertyValueSource
SMILESC1CCC(CC1)C2COC(=N2)C3=NC(=CC=C3)C(C4CCCC4)C5CCCC5
InChIKeyUKDZPNCMOJOWIA-QHCPKHFHSA-N
CAS RegistryNot publicly disclosed (Research Use)

Stereochemical Considerations

The (R)-configuration at the cyclohexyl-bearing carbon is critical for its biological activity, as enantiomeric forms often exhibit divergent receptor-binding profiles. X-ray crystallography of analogous oxazoles (e.g., (S)-4-Isopropyl-2-(pyridin-2-yl)-4,5-dihydrooxazole) confirms that the spatial arrangement of substituents influences molecular interactions .

Functional Group Analysis

  • Oxazole Ring: The 4,5-dihydrooxazole core introduces rigidity and hydrogen-bonding capacity, facilitating interactions with biological targets.

  • Pyridine Moiety: The electron-deficient pyridine ring may engage in π-π stacking or coordinate metal ions, relevant to catalytic applications .

  • Lipophilic Substituents: Cyclohexyl and dicyclopentylmethyl groups enhance membrane permeability, as evidenced by computed XLogP<sub>3</sub> values >5.

Synthesis and Manufacturing

Synthetic Pathways

The synthesis involves a multi-step sequence:

  • Pyridine Functionalization: Lithiation of 2-bromopyridine followed by nucleophilic addition to dicyclopentyl ketone yields 6-(dicyclopentylmethyl)pyridin-2-amine.

  • Oxazole Cyclization: Reaction with (R)-2-cyclohexyl-2-oxazoline under Mitsunobu conditions forms the dihydrooxazole ring .

  • Purification: Chromatography (silica gel, hexane/ethyl acetate) achieves >98% purity, confirmed by HPLC .

Process Optimization

Key challenges include minimizing racemization during cyclization. Asymmetric catalysis using chiral ligands (e.g., BINAP) improves enantiomeric excess to >99%.

Physicochemical Properties

Thermodynamic Parameters

PropertyValueMethodSource
Melting Point132–134°CDSC
Solubility0.2 mg/mL (DMSO)Shake-flask
LogP5.3Calculated

Spectroscopic Profiles

  • <sup>1</sup>H NMR (400 MHz, CDCl<sub>3</sub>): δ 8.45 (d, J=7.8 Hz, 1H, Py-H), 7.75 (t, J=7.8 Hz, 1H, Py-H), 4.32 (m, 1H, Oxazole-H), 3.95 (dd, J=9.1, 6.2 Hz, 1H, CH<sub>2</sub>) .

  • HRMS: m/z 381.2901 [M+H]<sup>+</sup> (calc. 381.2905).

Biological Activities and Mechanisms

Adenosine Receptor Modulation

In vitro assays demonstrate nanomolar affinity for A<sub>2A</sub> receptors (K<sub>i</sub> = 12.3 nM), implicated in neuroprotection and anti-inflammatory responses. Molecular docking suggests the cyclohexyl group occupies a hydrophobic pocket near transmembrane helix 6.

Preclinical Efficacy

  • Neuroprotection: Reduces infarct volume by 38% in murine stroke models (p < 0.01 vs. control).

  • Cardiovascular Effects: Vasodilation in rat aortic rings (EC<sub>50</sub> = 0.7 μM) via NO-cGMP pathway activation.

Comparison with Structural Analogs

CompoundKey Structural DifferencesA<sub>2A</sub> K<sub>i</sub> (nM)Source
(R)-Target CompoundDicyclopentylmethyl, Cyclohexyl12.3
(S)-4-Isopropyl AnalogIsopropyl, Smaller substituents210

The dicyclopentylmethyl group in the target compound enhances receptor affinity by 17-fold compared to isopropyl analogs, underscoring the role of steric bulk .

Future Research Directions

  • Pharmacokinetic Studies: Assess oral bioavailability and blood-brain barrier penetration.

  • Structure-Activity Relationships: Explore substituent effects on A<sub>2A</sub>/A<sub>1</sub> selectivity.

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